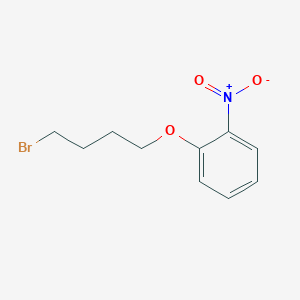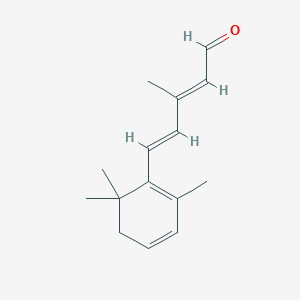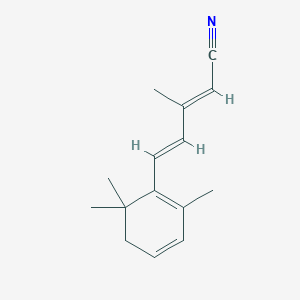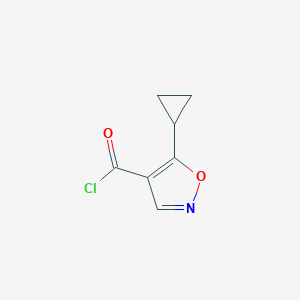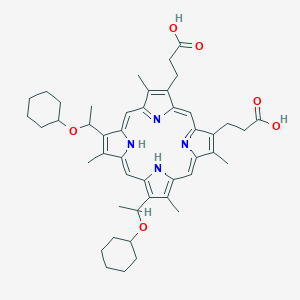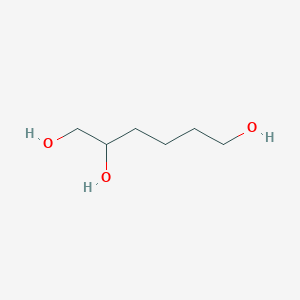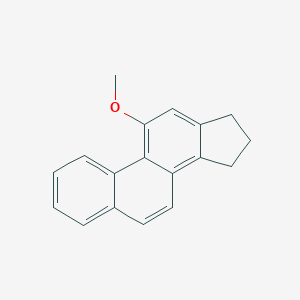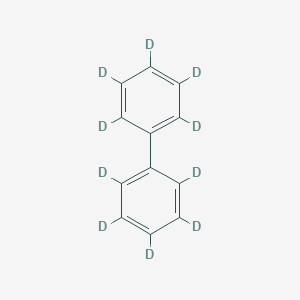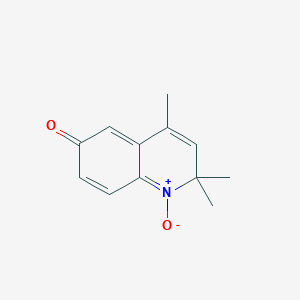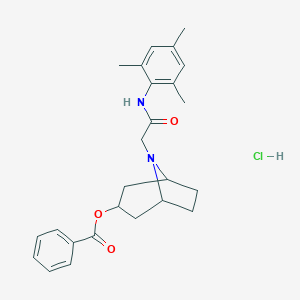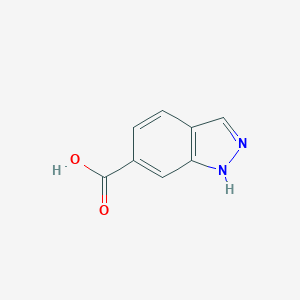
1H-インダゾール-6-カルボン酸
概要
説明
1H-Indazole-6-carboxylic acid (1H-Indazole-6-COOH) is an organic compound consisting of a six-membered ring of carbon and nitrogen atoms with a carboxylic acid group attached to the nitrogen atom. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a building block in organic synthesis and in the preparation of indazole-based derivatives. The compound has been studied extensively for its various applications and its mechanism of action.
科学的研究の応用
フォトルミネッセンス材料
1H-インダゾール-6-カルボン酸: は、フォトルミネッセンス配位高分子の合成に使用されてきました . これらの材料は、照明、ディスプレイ、センシング技術で使用できるルミネッセンスにおける潜在的な用途により注目されています。 この酸は、フォトルミネッセンス特性を示す構造を形成するために金属と配位する配位子として作用し、これは新しい光学材料を開発するために不可欠です。
医薬品化学
医薬品化学において、1H-インダゾール-6-カルボン酸誘導体は、幅広い生物学的活性を示しています。 これらは、抗炎症、抗菌、抗HIV、抗がん、降圧特性を持つ化合物の開発に使用されています . この汎用性により、酸は医薬品研究において貴重な足場となり、新しい治療薬の発見につながります。
がん研究
この化合物は、がん治療の新しい標的である有糸分裂キナーゼTTKの阻害剤の開発におけるコア構造として特定されています . この分野の研究は、がん細胞の分裂を阻害する可能性のある分子を設計することに焦点を当てており、潜在的に新しいがん治療につながります。
有機合成
1H-インダゾール-6-カルボン酸: は、インダゾール誘導体の合成における重要な中間体です。 これらの合成経路には、遷移金属触媒反応と還元環化反応が含まれており、これは複雑な有機分子を構築するための基礎となります . インダゾール誘導体を効率的に合成する能力は、有機化学と創薬の進歩にとって重要です。
分析化学
分析化学において、1H-インダゾール-6-カルボン酸は、標準物質または参照物質として使用されます。 その明確に定義された構造と特性により、さまざまな分析方法で物質を識別および定量するために使用することができ、化学分析の精度と信頼性を確保します .
環境科学
1H-インダゾール-6-カルボン酸の環境科学における直接の用途は明示的に文書化されていませんが、インダゾール誘導体の合成と研究は、環境モニタリングと保護に貢献できます。 これらの化合物を使用したセンサーや分析方法の開発は、汚染物質の検出や環境プロセスの研究に役立ちます .
作用機序
Target of Action
1H-Indazole-6-carboxylic acid has been identified to target TTK kinase , a novel target pursued for cancer treatment . This kinase plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy.
Mode of Action
The compound interacts with its target, TTK kinase, through a process that involves systematic optimization supported by computer modeling . This interaction leads to the inhibition of the kinase, thereby affecting the cell growth and survival pathways.
Biochemical Pathways
The primary biochemical pathway affected by 1H-Indazole-6-carboxylic acid is the cell growth and survival pathway . By inhibiting TTK kinase, the compound disrupts this pathway, leading to potential anti-cancer effects.
Result of Action
The inhibition of TTK kinase by 1H-Indazole-6-carboxylic acid results in the disruption of cell growth and survival pathways . This disruption can lead to the inhibition of cell growth, particularly in cancer cells. For instance, one compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Action Environment
The action of 1H-Indazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the solvent used can affect the chemical shifts of the compound . .
Safety and Hazards
将来の方向性
The future directions for 1H-Indazole-6-carboxylic acid involve further exploration of its synthesis methods and biological activities. For instance, the use of single-atom catalysis presents a new frontier for the synthesis of 1H-Indazole-6-carboxylic acid . Additionally, the broad spectrum of pharmacological activities exhibited by indazole scaffolds suggests potential for the development of new bioactive compounds .
生化学分析
Biochemical Properties
It is known that indazole derivatives interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth in certain neoplastic cell lines
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVTVVLMRHJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585471 | |
| Record name | 1H-Indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
704-91-6 | |
| Record name | 1H-Indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 704-91-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 1H-Indazole-6-carboxylic acid in coordination chemistry?
A1: 1H-Indazole-6-carboxylic acid (H2L3) acts as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its carboxylate group and nitrogen atoms. [] Research demonstrates its use in synthesizing coordination polymers, notably with copper(II). [] In the presence of copper(II) nitrate and ethanol, H2L3 forms a 2D coordination polymer, [Cu3(HL3)4(NO3)2(EtOH)2]·3(C6H6)·2(H2O), featuring the characteristic [Cu2(OAc)4] paddlewheel motif and 1D channels. [] This highlights the potential of H2L3 in constructing porous materials.
Q2: How does the position of the carboxylic acid group on the indazole ring influence the resulting copper(II) complexes?
A2: Comparing 1H-Indazole-6-carboxylic acid (H2L3) with its isomer, 1H-Indazole-7-carboxylic acid (H2L4), reveals intriguing structural differences in their copper(II) complexes. [] While H2L3 leads to the formation of a 2D coordination polymer, H2L4 yields a discrete complex, [Cu(HL4)2]·H2O·MeOH, where hydrogen bonding interactions between indazole dimers and water molecules create a 1D network. [] This difference suggests that the position of the carboxylic acid group significantly influences the coordination mode and packing arrangement within the crystal structure.
Q3: Have the photoluminescent properties of 1H-Indazole-6-carboxylic acid been investigated?
A3: Yes, 1H-Indazole-6-carboxylic acid has been used to synthesize coordination polymers with group 12 metals like zinc(II) and cadmium(II). [] Notably, the resulting compounds, [Zn(L)(H2O)]n (1) and [Cd2(HL)4]n (2), exhibit photoluminescence. [] Interestingly, their emission spectra resemble that of the free ligand, suggesting that ligand-centered π-π* electronic transitions are responsible for the observed luminescence. [] These findings were further supported by time-dependent density-functional theory (TD-DFT) calculations. [] This research indicates the potential of 1H-Indazole-6-carboxylic acid and its metal complexes in developing luminescent materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


